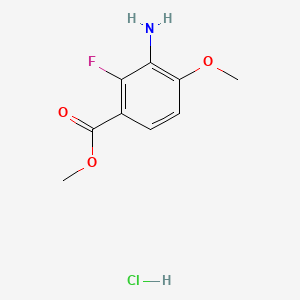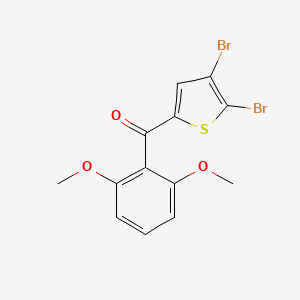![molecular formula C8H16ClNO2 B13564700 {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)
{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is known for its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a bicyclic amine with formaldehyde and subsequent reduction to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride: Similar structure but with a hydroxyl group instead of a methanol group.
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride: Contains a methyl group and a ketone instead of a methanol group.
Uniqueness
What sets {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride apart is its specific functional groups and the resulting chemical properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
3-oxa-7-azabicyclo[3.3.1]nonan-9-ylmethanol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c10-3-8-6-1-9-2-7(8)5-11-4-6;/h6-10H,1-5H2;1H |
Clave InChI |
VDLNAVMHEVGHHQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2COCC(C2CO)CN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one](/img/structure/B13564617.png)

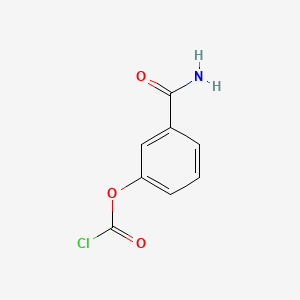
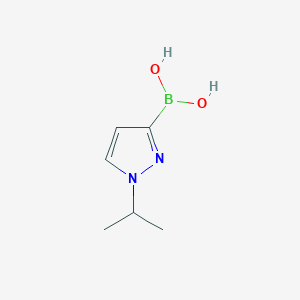



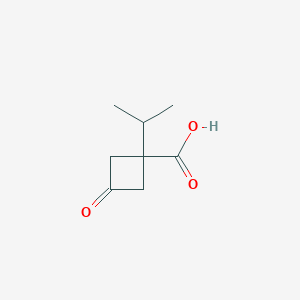
![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid](/img/structure/B13564672.png)
